molecular formula C9H15NO4 B1349758 Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate CAS No. 83863-72-3

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Cat. No.: B1349758
CAS No.: 83863-72-3
M. Wt: 201.22 g/mol
InChI Key: WDPDIPXYVCLBCI-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS 83863-72-3) is a piperidine derivative characterized by a six-membered nitrogen-containing ring with functional groups at specific positions. Its molecular formula is C₉H₁₅NO₄, with a molecular weight of 229.28 g/mol . The compound features:

  • A 1-carboxylate ethyl ester group.
  • A 3-methoxy substituent.
  • A 4-oxo (keto) group on the piperidine ring.

This structure positions it as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its analogs are often explored for bioactivity and as building blocks in medicinal chemistry .

Properties

IUPAC Name

ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-3-14-9(12)10-5-4-7(11)8(6-10)13-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPDIPXYVCLBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)C(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801003986
Record name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83863-72-3
Record name 1-Piperidinecarboxylic acid, 3-methoxy-4-oxo-, ethyl ester
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Record name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
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Record name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
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Record name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
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Preparation Methods

Reaction of Piperidine Derivatives with Ethyl Chloroformate and Methanol

  • Reagents: Piperidine derivative, ethyl chloroformate, methanol.
  • Base: Sodium hydroxide or potassium carbonate to neutralize HCl formed and promote esterification.
  • Solvent: Polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF).
  • Conditions: The reaction is carried out at low to ambient temperature to control side reactions.
  • Mechanism: The piperidine nitrogen reacts with ethyl chloroformate to form the carbamate ester. Methanol participates in the formation of the methoxy substituent at the 3-position, often via nucleophilic substitution or methylation of a hydroxyl intermediate.

Oxidation to Form the 4-Oxo Group

  • Oxidizing Agents: Swern oxidation, pyridinium chlorochromate (PCC), or other mild oxidants.
  • Conditions: Low temperature (−78°C to 0°C) to prevent over-oxidation.
  • Outcome: Conversion of a secondary alcohol at the 4-position to the ketone.

Purification

  • Techniques: Column chromatography (silica gel with hexane/ethyl acetate gradients), recrystallization.
  • Purpose: To isolate the pure ethyl 3-methoxy-4-oxopiperidine-1-carboxylate with high purity and yield.
Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Carbamate formation Piperidine derivative + ethyl chloroformate + base (NaOH/K2CO3) in DCM or THF Formation of ethyl carbamate ester at nitrogen
2 Methoxy group installation Methanol or methylating agent (e.g., methyl iodide) under basic conditions Introduction of methoxy group at C3 position
3 Oxidation Swern oxidation or PCC at low temperature Conversion of C4 hydroxyl to ketone
4 Purification Column chromatography, recrystallization Isolation of pure product
  • Solvent Effects: Polar aprotic solvents such as dichloromethane and THF enhance nucleophilic substitution efficiency for methoxy group installation.
  • Temperature Control: Maintaining low temperatures during oxidation prevents side reactions and over-oxidation of the ketone.
  • Base Selection: Potassium carbonate and sodium hydroxide are effective in neutralizing acid byproducts and promoting ester formation.
  • Catalysis: Lewis acids (e.g., BF3·OEt2) can improve carbamate formation efficiency.
  • Scale-up: Continuous flow chemistry has been suggested to improve yield and reduce byproducts by precise control of reaction times and temperatures.

This compound differs from related compounds such as tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate mainly in the ester group (ethyl vs. tert-butyl), which affects solubility and reactivity. The methoxy group at the 3-position influences the compound’s chemical behavior, making it a versatile intermediate for further functionalization in medicinal chemistry.

  • Synthesis protocols involving ethyl chloroformate and methanol with piperidine derivatives are documented in chemical supplier data and research articles.
  • Oxidation methods such as Swern oxidation for ketone formation on piperidine rings are well-established in organic synthesis literature.
  • Purification and analytical characterization methods are standard in synthetic organic chemistry and supported by spectroscopic data.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a piperidine derivative with an ethyl ester group, a methoxy group, and a ketone functional group on the piperidine ring. It is utilized in chemical and pharmaceutical research because of its structural properties.

Scientific Research Applications

This compound is used in chemistry, biology, and industry.

Chemistry

  • It serves as a building block for synthesizing more complex molecules.
    Biology
  • It is used in studying enzyme interactions and metabolic pathways.
    Industry
  • It is used in the production of fine chemicals and intermediates for various industrial processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

Types of Reactions

  • Oxidation: The ketone group can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction: The ketone group can be reduced to form alcohols. Reducing agents such as sodium borohydride NaBH4NaBH_4 or lithium aluminum hydride LiAlH4LiAlH_4 are used.
  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

  • Oxidation: Carboxylic acids.
  • Reduction: Alcohols.
  • Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the piperidine backbone with variations in substituents and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences References
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate 83863-72-3 C₉H₁₅NO₄ 229.28 Reference compound
tert-Butyl 4-oxopiperidine-1-carboxylate 1188265-31-7 C₁₁H₁₉NO₄ 229.27 tert-Butyl ester instead of ethyl; no methoxy
Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate 101583-07-7 C₁₈H₂₃NO₄ 303.35 Benzoyl group at N1; dimethyl substitution at C6
1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate 154548-45-5 C₁₆H₁₉NO₆ 321.33 Benzyl ester at N1; additional 3-ethyl carboxylate

Functional Group Impact on Properties

  • Ester Group Variations: The ethyl ester in the target compound offers moderate steric bulk and lipophilicity. In contrast, the tert-butyl ester in CAS 1188265-31-7 provides enhanced steric hindrance and stability against hydrolysis, making it preferable in peptide synthesis .
  • Analogs lacking this group (e.g., CAS 1188265-31-7) may exhibit different electronic profiles . Dimethyl substitution at C6 (CAS 101583-07-7) introduces conformational rigidity, which could reduce ring puckering dynamics compared to the parent compound .

Biological Activity

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a piperidine derivative notable for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring with an ethyl ester group, a methoxy group, and a ketone functional group. The synthesis typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanol in the presence of a base (e.g., sodium hydroxide) to facilitate ester bond formation.

1. Antioxidant Activity

Research indicates that compounds containing piperidine scaffolds exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. In studies using DPPH and ABTS assays, derivatives of this compound demonstrated varying degrees of antioxidant activity:

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Ethyl 3-methoxy-4-oxopiperidine7265
Control (Ascorbic Acid)9085

These results suggest that while the compound is effective, it may not surpass traditional antioxidants like ascorbic acid .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

The findings indicate that this compound exhibits moderate antimicrobial activity, especially against Staphylococcus aureus, highlighting its potential as a lead compound for further development in antimicrobial therapies .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the modulation of antioxidant enzyme activities:

EnzymeActivity (Units/mg Protein)
CatalaseIncreased by 30%
Superoxide DismutaseIncreased by 25%

These results suggest that this compound may have therapeutic potential in neurodegenerative diseases due to its ability to enhance cellular defense mechanisms against oxidative stress .

Case Studies

Case Study: Anticonvulsant Activity
A study investigated the anticonvulsant effects of piperidine derivatives, including this compound, using the pentylenetetrazol-induced seizure model in rodents. The results indicated a significant reduction in seizure frequency and duration compared to control groups, suggesting potential utility in epilepsy management .

Case Study: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of this compound using carrageenan-induced paw edema in rats. The compound exhibited a marked reduction in edema formation, comparable to standard anti-inflammatory drugs like dexamethasone, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate in laboratory settings?

  • Methodological Guidance :

  • Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation of dust/aerosols; work in a fume hood. Inspect gloves before use and discard contaminated PPE properly .
  • Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen), away from heat and moisture. Store at 2–8°C for long-term stability .
  • Spill Management : Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose via licensed hazardous waste facilities .

Q. How can researchers verify the purity and structural identity of this compound?

  • Analytical Workflow :

  • Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 210–254 nm. Compare retention times against reference standards .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to confirm functional groups (e.g., ester carbonyl at ~170 ppm, piperidine ring protons at δ 3.0–4.0 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ ions (expected m/z: calculated from molecular formula C₉H₁₃NO₅, MW 215.21 g/mol) .

Q. What safety precautions are critical given the limited toxicological data for this compound?

  • Risk Mitigation :

  • Assume potential acute toxicity. Use full-face respirators with organic vapor cartridges if aerosolization occurs .
  • Conduct all reactions in well-ventilated areas. Document any observed irritant effects (skin/eyes) and report to institutional safety committees .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

  • Synthetic Strategy :

  • Route Selection : Start from 4-oxopiperidine-1-carboxylate derivatives. Introduce methoxy groups via nucleophilic substitution under anhydrous conditions (e.g., NaH/DMF, 0–5°C) .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexanes 3:7) to isolate the target compound. Monitor by TLC (Rf ~0.4 in same solvent system) .
  • Yield Improvement : Optimize reaction time (12–24 hrs) and stoichiometry (1.2 eq methylating agent). Characterize byproducts (e.g., over-alkylated species) via LC-MS .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in derivatives of this compound?

  • Crystallography Protocol :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Solve structures via direct methods in SHELXS .
  • Refinement : Apply SHELXL for least-squares refinement. Validate geometry using PLATON/ADDSYM to check for missed symmetry .
  • Visualization : Generate ORTEP-3 diagrams to assess thermal ellipsoids and bond angles, ensuring methoxy and ester groups are correctly positioned .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Troubleshooting Framework :

  • Isomer Identification : Compare 2D NMR (COSY, HSQC) to distinguish regioisomers (e.g., methoxy at C3 vs. C4). Use NOESY to confirm spatial proximity of substituents .
  • Impurity Profiling : Perform high-resolution MS to detect trace impurities (e.g., hydrolyzed carboxylate or demethylated analogs). Quantify via HPLC-DAD .
  • Batch Consistency : Implement statistical analysis (e.g., PCA on NMR/LC-MS datasets) to identify outlier batches and correlate with reaction conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
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Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

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